molecular formula C31H48N7O19P3S B1246833 3,4,4-trimethylhepta-2,5-dienoyl-CoA

3,4,4-trimethylhepta-2,5-dienoyl-CoA

Cat. No. B1246833
M. Wt: 947.7 g/mol
InChI Key: DEQKKPDRDCEPQL-VRLJRLHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,4-trimethylhepta-2,5-dienoyl-CoA is a multi-methyl-branched fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3,4,4-trimethylhepta-2,5-dienoic acid. It is an unsaturated fatty acyl-CoA and a multi-methyl-branched fatty acyl-CoA. It derives from a coenzyme A.

Scientific Research Applications

1. Role in Beta-Oxidation of Unsaturated Fatty Acids

3,4,4-trimethylhepta-2,5-dienoyl-CoA plays a crucial role in the beta-oxidation of unsaturated fatty acids. This process involves enzymes like delta 3,5, delta 2,4-dienoyl-CoA isomerase, which catalyze the conversion of specific enoyl-CoA substrates, such as 3,5-octadienoyl-CoA, to their isomers like 2,4-octadienoyl-CoA in mitochondria. This pathway is essential for efficiently processing unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms (Luo, Smeland, Shoukry, & Schulz, 1994).

2. Structural Insights and Catalysis

The crystal structure of rat dienoyl-CoA isomerase, which acts on similar substrates, reveals important structural features like a deeply buried active-site pocket and critical acidic residues such as Asp176, Glu196, and Asp204. These residues are essential for the catalysis of isomerization reactions, crucial for the metabolism of certain unsaturated fatty acids in both mitochondria and peroxisomes (Modis et al., 1998).

3. Enzyme Mechanism in E. coli

Escherichia coli 2,4-dienoyl-CoA reductase, structurally related to the enzymes acting on 3,4,4-trimethylhepta-2,5-dienoyl-CoA, is involved in the metabolism of unsaturated fatty acids with double bonds at even carbon positions. Its structure and reaction mechanism provide insights into the substrate reduction and electron transfer processes in bacterial systems (Hubbard, Liang, Schulz, & Kim, 2003).

4. Role in Human Mitochondria

The human mitochondrial 2,4-dienoyl-CoA reductase gene (DECR) is part of the beta-oxidation pathway, highlighting the importance of these enzymes in human metabolism. DECR participates in the metabolism of unsaturated fatty enoyl-CoA esters, which is crucial for energy production and lipid metabolism (Helander et al., 1997).

properties

Product Name

3,4,4-trimethylhepta-2,5-dienoyl-CoA

Molecular Formula

C31H48N7O19P3S

Molecular Weight

947.7 g/mol

IUPAC Name

(2E,5E)-7-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4,4,5-trimethyl-7-oxohepta-2,5-dienoic acid

InChI

InChI=1S/C31H48N7O19P3S/c1-17(30(2,3)8-6-20(40)41)12-21(42)61-11-10-33-19(39)7-9-34-28(45)25(44)31(4,5)14-54-60(51,52)57-59(49,50)53-13-18-24(56-58(46,47)48)23(43)29(55-18)38-16-37-22-26(32)35-15-36-27(22)38/h6,8,12,15-16,18,23-25,29,43-44H,7,9-11,13-14H2,1-5H3,(H,33,39)(H,34,45)(H,40,41)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/b8-6+,17-12+/t18-,23-,24-,25+,29-/m1/s1

InChI Key

DEQKKPDRDCEPQL-VRLJRLHMSA-N

Isomeric SMILES

C/C(=C\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/C(C)(C)/C=C/C(=O)O

Canonical SMILES

CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(C)(C)C=CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,4-trimethylhepta-2,5-dienoyl-CoA
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3,4,4-trimethylhepta-2,5-dienoyl-CoA
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